

The Role of miR-18a in Cellular Signaling Pathways: A Technical Guide

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Abstract

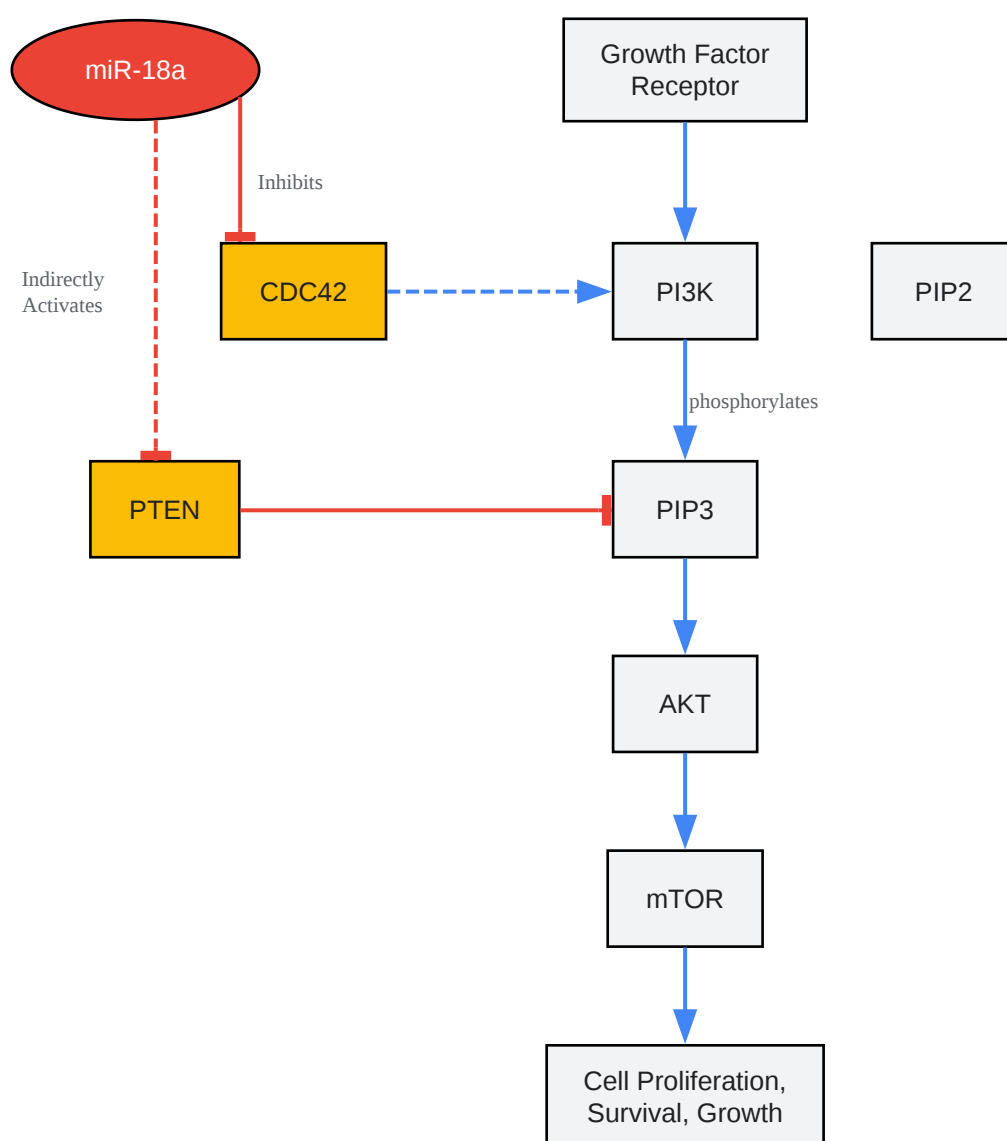
MicroRNA-**18a** (miR-**18a**), a member of the highly conserved miR-17-92 cluster, is a critical regulator of numerous cellular processes.^{[1][2]} Its expression is frequently altered in various pathological conditions, particularly in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context.^{[1][3]} This guide provides an in-depth examination of the molecular mechanisms through which miR-**18a** exerts its influence, focusing on its interplay with key cellular signaling pathways, including the PI3K/AKT, MAPK/ERK, and Wnt/ β -catenin pathways. We present detailed experimental protocols for investigating miR-**18a** function, a summary of its quantitative effects on target genes, and visual diagrams of its regulatory networks to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Regulated by miR-18a

miR-**18a** modulates gene expression post-transcriptionally, primarily by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.^[4] This action allows miR-**18a** to function as a crucial node in several major signaling cascades.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. miR-18a has been shown to modulate this pathway through various targets. In some contexts, it acts as a tumor suppressor by inhibiting the pathway. For instance, in colorectal cancer, miR-18a directly targets and reduces the expression of CDC42, a mediator of the PI3K pathway, thereby suppressing proliferation. Conversely, other members of the miR-17-92 cluster can activate the PI3K pathway by repressing inhibitors like PTEN. In the context of airway smooth muscle cells (ASMCs), miR-18a inhibits the PI3K/AKT pathway, thereby reducing PDGF-BB-induced proliferation and migration. However, in other studies, miR-18a has been found to indirectly upregulate PD-L1 expression by activating the PI3K/AKT pathway.

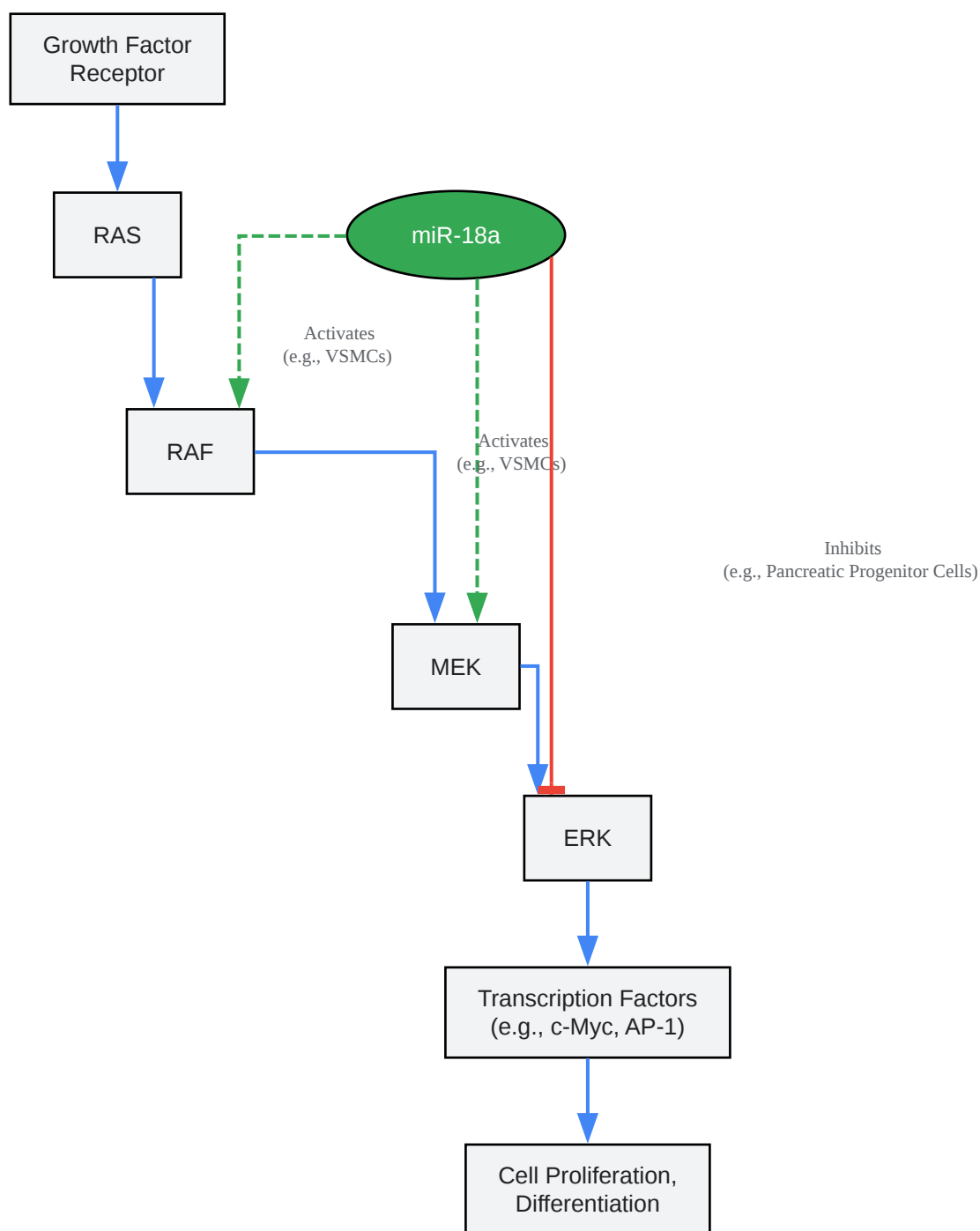


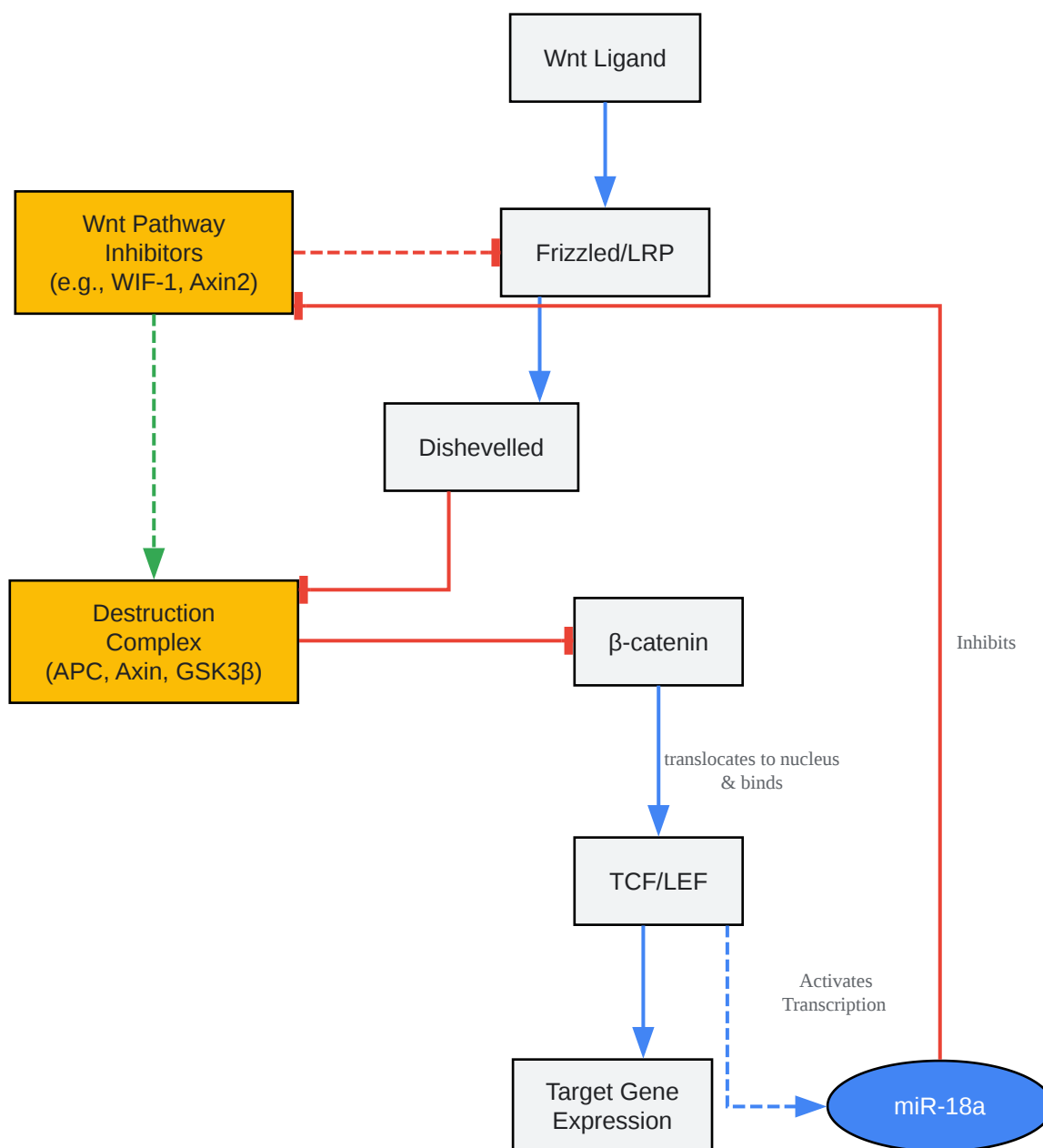
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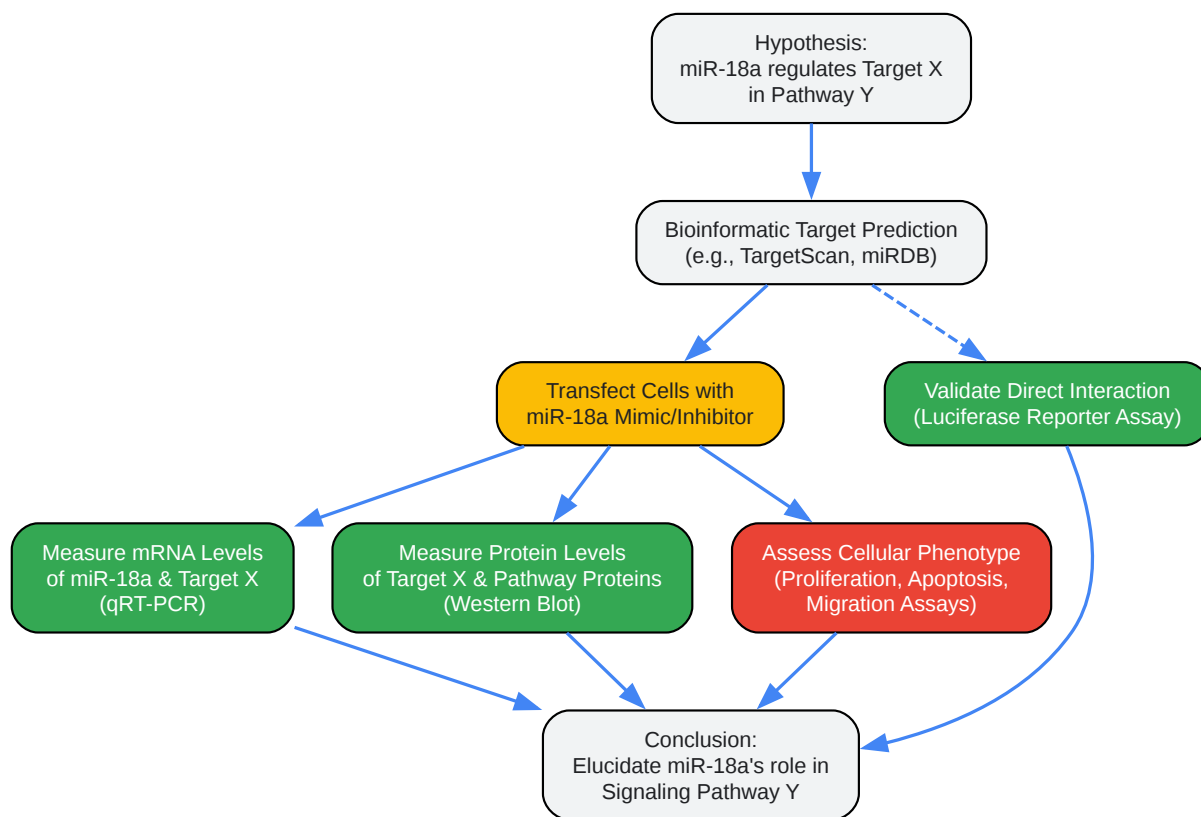
Caption: miR-**18a** regulation of the PI3K/AKT signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. The role of miR-**18a** in this pathway can be inhibitory or activatory. In pancreatic progenitor cells, miR-**18a** overexpression was shown to repress ERK1/2 phosphorylation, thereby inhibiting proliferation. Conversely, in vascular smooth muscle cells, miR-**18a**-5p was found to promote proliferation and migration by activating the AKT/ERK signaling pathway. Studies in zebrafish have also implicated miR-**18a** in regulating the MAPK pathway during photoreceptor regeneration.







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